molecular formula C7H8N2O B3270129 3-(Hydrazonomethyl)phenol CAS No. 52211-81-1

3-(Hydrazonomethyl)phenol

Cat. No.: B3270129
CAS No.: 52211-81-1
M. Wt: 136.15 g/mol
InChI Key: VYUATCMAQLIAIL-UITAMQMPSA-N
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Description

3-(Hydrazonomethyl)phenol: is an organic compound with the molecular formula C7H8N2O. It is characterized by the presence of a hydrazonomethyl group attached to the third position of a phenol ring. This compound has garnered attention due to its potential biological activity and diverse applications in scientific research .

Biochemical Analysis

Biochemical Properties

Phenolic compounds, such as 3-(Hydrazonomethyl)phenol, are known to interact with various enzymes, proteins, and other biomolecules. These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π interactions . The exact nature of these interactions would depend on the specific structure of this compound and the biomolecules it interacts with.

Cellular Effects

Phenolic compounds can influence cell function in various ways. They can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, they can act as antioxidants, neutralizing harmful free radicals and reducing oxidative stress . The specific effects of this compound on cells would need to be determined through experimental studies.

Molecular Mechanism

The molecular mechanism of action of phenolic compounds can involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action for this compound would depend on its specific structure and the cellular context.

Temporal Effects in Laboratory Settings

The effects of phenolic compounds can change over time in laboratory settings. This can include changes in the compound’s stability, degradation, and long-term effects on cellular function . The temporal effects of this compound would need to be determined through experimental studies.

Dosage Effects in Animal Models

The effects of phenolic compounds can vary with different dosages in animal models . This can include threshold effects, as well as toxic or adverse effects at high doses. The dosage effects of this compound would need to be determined through experimental studies.

Metabolic Pathways

Phenolic compounds can be involved in various metabolic pathways . They can interact with enzymes and cofactors, and can affect metabolic flux or metabolite levels. The specific metabolic pathways that this compound is involved in would need to be determined through experimental studies.

Transport and Distribution

Phenolic compounds can be transported and distributed within cells and tissues . This can involve interactions with transporters or binding proteins, and can affect the compound’s localization or accumulation. The transport and distribution of this compound would need to be determined through experimental studies.

Subcellular Localization

The subcellular localization of a compound can affect its activity or function . This can involve targeting signals or post-translational modifications that direct the compound to specific compartments or organelles. The subcellular localization of this compound would need to be determined through experimental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydrazonomethyl)phenol typically involves the reaction of 3-hydroxybenzaldehyde with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions: 3-(Hydrazonomethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-(Hydrazonomethyl)phenol is unique due to its specific hydrazonomethyl group attached to the phenol ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(Z)-hydrazinylidenemethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-9-5-6-2-1-3-7(10)4-6/h1-5,10H,8H2/b9-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUATCMAQLIAIL-UITAMQMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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